3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]
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Overview
Description
3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a complex organic compound characterized by its unique structure, which includes a nitrobenzylidene group and two hydroxy-methylpyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxy-6-methylpyridine-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the hydroxy positions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, could participate in redox reactions, while the hydroxy groups could form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene groups.
Hydroxy-methylpyridine derivatives: Compounds with similar pyridine moieties.
Uniqueness
3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(4-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-9-7-13(23)16(18(25)20-9)15(11-3-5-12(6-4-11)22(27)28)17-14(24)8-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKNWGHLDCWNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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